molecular formula C3H10NO4P B8593401 N-(2-hydroxyethyl)aminomethylphosphonic acid CAS No. 50655-38-4

N-(2-hydroxyethyl)aminomethylphosphonic acid

Cat. No. B8593401
M. Wt: 155.09 g/mol
InChI Key: SCQKIXZMVJQAMS-UHFFFAOYSA-N
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Patent
US05602276

Procedure details

Dimethylphosphite (36 g, 0.3227 mole) was added dropwise over a period of 1 hour to a stirring solution of paraformaldehyde (9.8 g, 0.32 mole) and ethanolamine (20 g, 0.32 mole) below 20° C. under nitrogen. The solution was heated to 80° C. for 1 hour and then cooled to room temperature. The solution was extracted with 350 ml of benzene as described in the paper. The benzene solution was then passed through a column containing 1 kg of alumina and the column was eluted with 1 liter of benzene. The benzene solution was concentrated under vacuum to dryness and 250 mL of Conc. HCl was added. The solution was heated to 110° C. for 6 hours. Analysis of the reaction mixture by 31P-NMR showed 0% yield of N-(2-hydroxyethyl)aminomethylphosphonic acid. This Example demonstrates that contrary to what is disclosed in the Barsukov et al reference, the process taught in the Barsukov et al reference produces no N-(2-hydroxyethyl)aminomethylphosphonic acid.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][P:3]([O-:6])[O:4]C.[CH2:7]=O.[CH2:9]([CH2:11][NH2:12])[OH:10]>>[OH:10][CH2:9][CH2:11][NH:12][CH2:7][P:3](=[O:6])([OH:4])[OH:2]

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
COP(OC)[O-]
Name
Quantity
9.8 g
Type
reactant
Smiles
C=O
Name
Quantity
20 g
Type
reactant
Smiles
C(O)CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with 350 ml of benzene
ADDITION
Type
ADDITION
Details
containing 1 kg of alumina
WASH
Type
WASH
Details
the column was eluted with 1 liter of benzene
CONCENTRATION
Type
CONCENTRATION
Details
The benzene solution was concentrated under vacuum to dryness and 250 mL of Conc. HCl
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to 110° C. for 6 hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
OCCNCP(O)(O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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